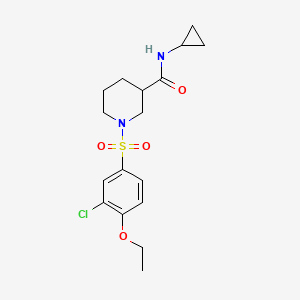![molecular formula C24H24N2O6 B11127020 7-Methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127020.png)
7-Methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a chromeno-pyrrole core structure, which is known for its diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the nitrophenyl and propan-2-yloxypropyl groups. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the nitrophenyl ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins, potentially inhibiting their function or altering their activity. The chromeno-pyrrole core may also interact with DNA or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-methyl-3-nitrophenyl)-3-propylurea
- N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 7-methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique chromeno-pyrrole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C24H24N2O6 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
7-methyl-1-(4-nitrophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H24N2O6/c1-14(2)31-12-4-11-25-21(16-6-8-17(9-7-16)26(29)30)20-22(27)18-13-15(3)5-10-19(18)32-23(20)24(25)28/h5-10,13-14,21H,4,11-12H2,1-3H3 |
Clé InChI |
BHAMKQBWJPRPDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[6-(2-chlorobenzyl)-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11126952.png)
![methyl 5-methyl-2-({[1-(propan-2-yl)-1H-indol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11126956.png)
![4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11126970.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][4-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B11126971.png)

![1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide](/img/structure/B11126979.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide](/img/structure/B11126981.png)

![1-(4-Chlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126992.png)
![1-(4-Bromophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126998.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-propoxyphenyl)prop-2-en-1-one](/img/structure/B11127015.png)
![6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127019.png)
![N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B11127021.png)
![1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11127025.png)
